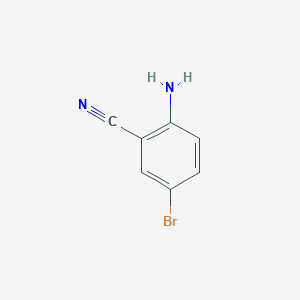
2-Amino-5-bromobenzonitril
Übersicht
Beschreibung
2-Amino-5-bromo-benzonitrile is an organic compound with the molecular formula C7H5BrN2. It is a heterocyclic building block used in various chemical syntheses. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a nitrile group on the benzene ring. It appears as an off-white to pale brown crystalline powder and is soluble in methanol .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-Brom-Benzonitril wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:
5. Wirkmechanismus
Der Wirkmechanismus von 2-Amino-5-Brom-Benzonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Im Zusammenhang mit Rezeptortyrosinkinase-Inhibitoren bindet die Verbindung an das aktive Zentrum der Kinase, hemmt ihre Aktivität und blockiert so die Signalwege, die die Proliferation von Krebszellen fördern . Die Nitril- und Aminogruppen spielen eine entscheidende Rolle für die Bindungsaffinität und Spezifität der Verbindung.
Ähnliche Verbindungen:
- 2-Amino-4-Brom-Benzonitril
- 2-Amino-3,5-Dibrom-Benzonitril
- 4-Amino-3-Brom-Benzonitril
Vergleich: 2-Amino-5-Brom-Benzonitril ist aufgrund der spezifischen Positionierung der Amino-, Brom- und Nitrilgruppen am Benzolring einzigartig. Diese einzigartige Anordnung verleiht ihm im Vergleich zu seinen Analoga unterschiedliche Reaktivität und Bindungseigenschaften. Zum Beispiel hat 2-Amino-4-Brom-Benzonitril das Bromatom an der vierten Position, was seine Reaktivität in Substitutionsreaktionen verändert. Ähnlich hat 2-Amino-3,5-Dibrom-Benzonitril zwei Bromatome, was es reaktiver in Kupplungsreaktionen macht .
Wirkmechanismus
Target of Action
2-Amino-5-bromobenzonitrile is primarily used as an intermediate in the synthesis of other industrial chemicals . It has been found to target the respiratory system .
Mode of Action
The compound can react with other substances to form new compounds. For instance, it can react with Oxalic acid dimethyl ester to get 5-Bromo-N-methylanthranilonitrile . In synthetic transformations, the bromine unit on the benzene ring can be introduced into a series of aryl or alkyl groups through Suzuki coupling reactions, or it can be converted into a boronic acid unit for subsequent transformations . The cyano group on the benzene ring can easily be converted into functional groups such as aldehyde, carboxyl, and amide .
Biochemical Pathways
The metabolic pathway for 2-amino-5-bromobenzonitrile has been shown to be cyp3a5 dependent . This suggests that the compound may interact with the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of various substances in the body.
Pharmacokinetics
It’s known that the compound can be found in feces at a concentration of approximately 1 µg/g , indicating that it undergoes metabolic processing and excretion.
Result of Action
The result of the action of 2-Amino-5-bromobenzonitrile is the formation of new compounds through various synthetic transformations . These new compounds can then be used in the production of other industrial chemicals, such as polyurethanes and polyamides .
Action Environment
The action of 2-Amino-5-bromobenzonitrile can be influenced by environmental factors. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound . Contact with skin and eyes should be avoided, and personal protective equipment should be used . These precautions help to maintain the compound’s stability and efficacy.
Biochemische Analyse
Biochemical Properties
2-Amino-5-bromobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of receptor tyrosine kinase inhibitors, which are crucial in cancer treatment . It interacts with enzymes such as copper-ligand coordination complexes, facilitating the formation of multi-targeted inhibitors. These interactions are essential for the compound’s ability to modulate biochemical pathways and inhibit specific proteins involved in disease progression .
Cellular Effects
The effects of 2-Amino-5-bromobenzonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of receptor tyrosine kinases, leading to altered cell signaling and gene expression patterns. This modulation can result in changes in cellular metabolism, impacting cell growth and proliferation .
Molecular Mechanism
At the molecular level, 2-Amino-5-bromobenzonitrile exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of receptor tyrosine kinases by binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-bromobenzonitrile have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Amino-5-bromobenzonitrile remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes. Long-term exposure to the compound in vitro and in vivo has demonstrated sustained inhibition of target enzymes and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-Amino-5-bromobenzonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Amino-5-bromobenzonitrile is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s. These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall bioavailability and efficacy. The compound’s metabolism can lead to the formation of active or inactive metabolites, which further modulate its biological activity .
Transport and Distribution
Within cells and tissues, 2-Amino-5-bromobenzonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations to exert its effects .
Subcellular Localization
The subcellular localization of 2-Amino-5-bromobenzonitrile is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target enzymes and proteins. The localization of 2-Amino-5-bromobenzonitrile within cells is essential for its activity and function, as it ensures that the compound reaches its intended sites of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Amino-5-bromo-benzonitrile can be synthesized through several methods. One common method involves the bromination of 2-amino-benzonitrile using bromine or a brominating agent in the presence of a solvent like acetic acid. The reaction is typically carried out at room temperature and monitored until completion .
Industrial Production Methods: In industrial settings, the synthesis of 2-amino-5-bromo-benzonitrile may involve the use of bromine and 2-amino-benzonitrile in a controlled environment to ensure safety and efficiency. The reaction mixture is often stirred at room temperature for an extended period to achieve high yields. The product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Amino-5-Brom-Benzonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Gruppen substituiert werden, durch Reaktionen wie die Suzuki-Kupplung, bei der ein Palladiumkatalysator verwendet wird, um Aryl- oder Alkylgruppen einzuführen.
Reduktionsreaktionen: Die Nitrilgruppe kann mit Hilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Oxidationsreaktionen: Die Aminogruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einer Nitrogruppe oxidiert werden.
Häufige Reagenzien und Bedingungen:
Suzuki-Kupplung: Palladiumkatalysator, Base (z. B. Kaliumcarbonat) und Aryl- oder Alkylboronsäure.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Oxidation: Kaliumpermanganat in wässrigem Medium.
Hauptprodukte:
Substitution: Aryl- oder Alkyl-Derivate von 2-Amino-5-Brom-Benzonitril.
Reduktion: 2-Amino-5-Brom-Benzylamin.
Oxidation: 2-Nitro-5-Brom-Benzonitril.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-bromo-benzonitrile
- 2-Amino-3,5-dibromo-benzonitrile
- 4-Amino-3-bromo-benzonitrile
Comparison: 2-Amino-5-bromo-benzonitrile is unique due to the specific positioning of the amino, bromine, and nitrile groups on the benzene ring. This unique arrangement imparts distinct reactivity and binding properties compared to its analogs. For instance, 2-amino-4-bromo-benzonitrile has the bromine atom at the fourth position, which alters its reactivity in substitution reactions. Similarly, 2-amino-3,5-dibromo-benzonitrile has two bromine atoms, making it more reactive in coupling reactions .
Eigenschaften
IUPAC Name |
2-amino-5-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATYCBHROMXWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192513 | |
| Record name | 2-Amino-5-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39263-32-6 | |
| Record name | 2-Amino-5-bromobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39263-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039263326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















